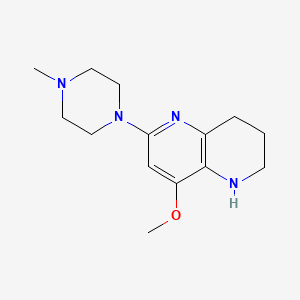

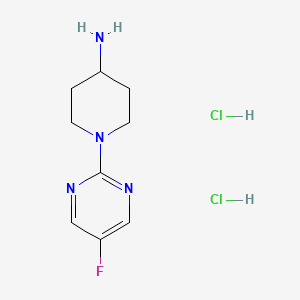

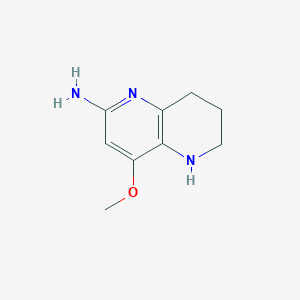

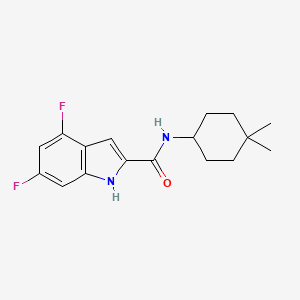

1-(5-Fluoropyrimidin-2-yl)piperidin-4-amine dihydrochloride

Overview

Description

1-(5-Fluoropyrimidin-2-yl)piperidin-4-amine dihydrochloride, also known as 5-Fluoropyrimidin-2-ylpiperidine dihydrochloride, is an important organic compound used in a variety of scientific research applications. It is a white crystalline solid that is soluble in water and other polar solvents. It has a molecular weight of 204.1 g/mol and a boiling point of 315°C.

Scientific Research Applications

Pharmacogenetics and Drug Metabolism

Fluoropyrimidines, including compounds related to the specified chemical, are pivotal in treating solid tumors. Their efficacy and toxicity are profoundly influenced by the metabolic pathways involving enzymes like dihydropyrimidine dehydrogenase (DPD). Genetic polymorphisms in DPD can affect drug metabolism, leading to variability in patient responses and toxicity profiles. Research emphasizes the importance of pharmacogenetic screening to identify DPD deficiency in patients to tailor treatments and prevent severe toxicities, promoting personalized medicine approaches (Del Re et al., 2017).

Novel Oral Formulations

Development of oral prodrugs of fluorouracil, such as S-1 and capecitabine, focuses on improving therapeutic efficacy and tolerability. These formulations aim to mimic continuous 5-fluorouracil infusion, offering a more convenient administration route and potentially better patient compliance. Studies explore the pharmacokinetics, dynamics, and therapeutic outcomes of these prodrugs in various cancers, including gastric and colorectal cancers, providing insights into their role in chemotherapy regimens (Malet-Martino & Martino, 2002).

Therapeutic Strategies and Efficacy

Investigations into the therapeutic strategies involving fluoropyrimidines explore their efficacy across different cancer types. This includes understanding the mechanism of action at the molecular level, such as the inhibition of thymidylate synthase, and developing combination therapies to enhance anticancer effects while managing toxicity. Research into novel compounds and formulations like S-1 demonstrates the continuous evolution of fluoropyrimidine-based therapy, aiming for optimized efficacy and safety profiles in clinical settings (Kobayakawa & Kojima, 2011).

Pharmacogenetic Testing for Personalized Medicine

The role of pharmacogenetic testing in optimizing fluoropyrimidine therapy is increasingly recognized. By identifying genetic variants that influence drug metabolism, such as those in the DPD gene, clinicians can predict the risk of severe toxicity and adjust treatment plans accordingly. This approach supports the broader shift towards personalized medicine, where treatments are tailored to individual genetic profiles to maximize efficacy while minimizing adverse effects (Cortejoso et al., 2015).

properties

IUPAC Name |

1-(5-fluoropyrimidin-2-yl)piperidin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13FN4.2ClH/c10-7-5-12-9(13-6-7)14-3-1-8(11)2-4-14;;/h5-6,8H,1-4,11H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXTIULNYMNKIKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C2=NC=C(C=N2)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Cl2FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Fluoropyrimidin-2-yl)piperidin-4-amine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[1-(1-naphthyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B1473347.png)

![4-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]piperidine hydrochloride](/img/structure/B1473348.png)

![3-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B1473351.png)

![Methyl 5-[(tert-butoxycarbonylamino)methyl]tetrahydrofuran-2-carboxylate](/img/structure/B1473352.png)

![1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine dihydrochloride](/img/structure/B1473356.png)

![1-[(1-methyl-1H-pyrrol-2-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1473357.png)

![Methyl 3-([2-(piperidin-2-YL)ethyl]sulfanyl)propanoate hydrochloride](/img/structure/B1473358.png)

![[(6-Piperazin-1-ylpyridin-3-yl)methyl]amine trihydrochloride](/img/structure/B1473359.png)

![5-(2-Thienyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline](/img/structure/B1473360.png)

![4-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B1473367.png)